![molecular formula C17H15ClN2O4S2 B2653704 1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034459-06-6](/img/structure/B2653704.png)
1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H15ClN2O4S2 and its molecular weight is 410.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Ionic liquid sulfonic acid functionalized pyridinium chloride has been synthesized and characterized, showcasing its utility as a catalyst in solvent-free synthesis processes. This demonstrates the potential for derivatives of pyrrolidine-dione in catalyzing chemical reactions, highlighting their importance in synthetic chemistry (Moosavi-Zare et al., 2013).
Neuropharmacology and Cognitive Enhancement
In the realm of neuropharmacology, cyclic imides, including pyrrolidine-diones, have been synthesized and evaluated for their potential to reverse amnesia induced by electroconvulsive shock in mice. This research suggests the capacity of pyrrolidine-dione derivatives to influence cognitive processes, indicating a possible avenue for the development of cognitive enhancers (Butler et al., 1987).
Photoluminescence and Electronic Applications
The study of conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units, which share structural motifs with the compound , has led to materials with significant photoluminescent properties. These materials have applications in electronic devices due to their strong photoluminescence and good processability into thin films, indicating the broader applicability of related structures in advanced materials science (Beyerlein & Tieke, 2000).
Molecular and Crystal Structure Analysis
Research on the molecular and crystal structure of derivatives of pyrrolidine-dione has provided insights into their chemical behavior and interactions. Such studies are fundamental for understanding the properties of these compounds at a molecular level, which is crucial for their application in various scientific fields (Ratajczak-Sitarz et al., 1990).
Synthesis of Sulfonated Compounds
A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates has been developed to access sulfonated tetrahydropyridine derivatives under mild conditions. This methodology demonstrates the versatility of pyrrolidine-based structures in synthesizing sulfonated compounds, which have potential applications in various chemical synthesis contexts (An & Wu, 2017).
properties
IUPAC Name |
1-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c18-15-9-11-10-19(8-7-14(11)25-15)26(23,24)13-3-1-12(2-4-13)20-16(21)5-6-17(20)22/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYIETMDZAHWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


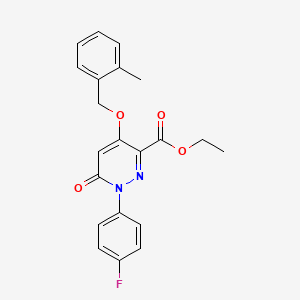
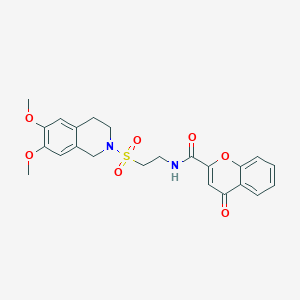
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)
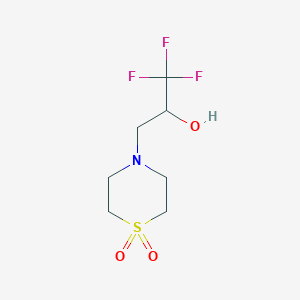
![(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2653633.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2653634.png)
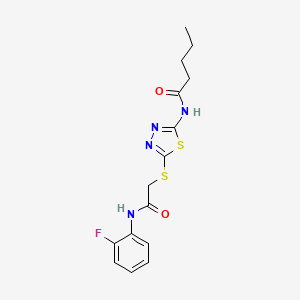
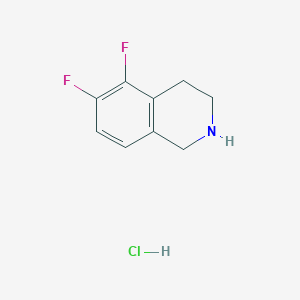
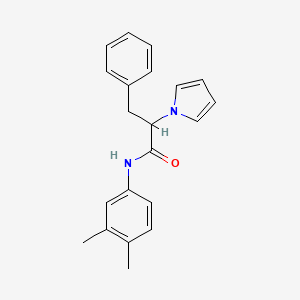
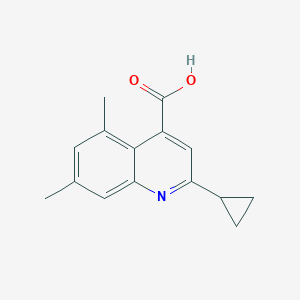
![1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2653640.png)